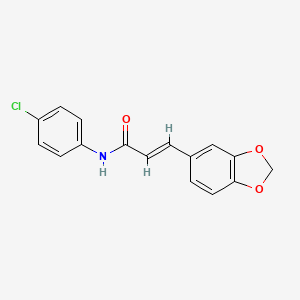

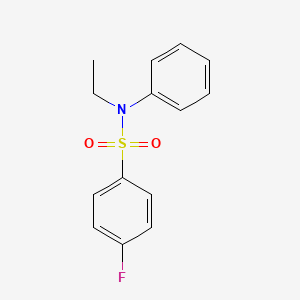

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide” is likely a complex organic molecule. It contains a benzodioxol group, a chlorophenyl group, and an acrylamide group . These groups are common in many organic compounds and have various properties and reactivities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxol group, chlorophenyl group, and acrylamide group would each contribute to the overall structure . The exact structure would depend on the specific orientations and connections of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its structure. The benzodioxol group, chlorophenyl group, and acrylamide group would each have different reactivities . Therefore, the compound could potentially undergo a variety of reactions depending on the conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the benzodioxol, chlorophenyl, and acrylamide groups would likely influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Polymer Synthesis and Applications

Ordered Polyamides Synthesis : Research by Ueda and Sugiyama (1994) explored the direct polycondensation of symmetric and nonsymmetric monomers, yielding ordered polyamides with inherent viscosities up to 0.30 dL/g. This method contributes to the development of novel polyamides with potential applications in materials science (Ueda & Sugiyama, 1994).

Controlled Radical Polymerization : Mori, Sutoh, and Endo (2005) synthesized homopolymers of a monosubstituted acrylamide by reversible addition−fragmentation chain transfer (RAFT) polymerization, achieving controlled molecular weight and low polydispersity. This research provides insights into precision polymer synthesis techniques (Mori, Sutoh, & Endo, 2005).

Biochemical and Material Modifications

- Graft Polymerization on Cellulose : Hong, Liu, and Sun (2009) investigated the UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone as a photo-initiator, demonstrating enhanced antibacterial properties after grafting. This work highlights the application of acrylamide derivatives in modifying natural fibers for functional textiles (Hong, Liu, & Sun, 2009).

Chemical Synthesis and Structural Analysis

- Benzoselenophenes Derivatives : Arsenyan, Paegle, and Belyakov (2013) developed methods for synthesizing derivatives of benzoselenophene, including acrylamino derivatives, contributing to the understanding of heterocyclic compound synthesis and their potential applications in drug development and materials science (Arsenyan, Paegle, & Belyakov, 2013).

Antimicrobial and Bioactive Compound Development

- Thiourea Derivatives Synthesis : Elmagd, Hemdan, Samy, and Youssef (2017) used a phenylthiosemicarbazide derivative as a precursor for synthesizing various heterocyclic compounds, demonstrating their antimicrobial activity. This research provides a foundation for the development of new antimicrobial agents based on acrylamide derivatives (Elmagd, Hemdan, Samy, & Youssef, 2017).

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYDAZIIVADRGL-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)